4-Ethyl-1-methyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine

Physicochemical property profiling Lead optimization Solubility-permeability balance

4-Ethyl-1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (CAS 1156898-43-9) is a fully substituted 5-aminopyrazole bearing a 4-ethyl group, an N1-methyl group, and a 3-(5-methylfuran-2-yl) aryl moiety. With a molecular formula of C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol, it belongs to the 3-aryl-4-alkylpyrazol-5-amine family—a class explicitly noted as underrepresented in the medicinal chemistry literature despite the known pharmacophore value of pyrazol-5-amines.

Molecular Formula C11H15N3O
Molecular Weight 205.26 g/mol
Cat. No. B13532177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1-methyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine
Molecular FormulaC11H15N3O
Molecular Weight205.26 g/mol
Structural Identifiers
SMILESCCC1=C(N(N=C1C2=CC=C(O2)C)C)N
InChIInChI=1S/C11H15N3O/c1-4-8-10(13-14(3)11(8)12)9-6-5-7(2)15-9/h5-6H,4,12H2,1-3H3
InChIKeyVYTJFZIJOISRGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine: Core Scaffold and Procurement-Relevant Characteristics


4-Ethyl-1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (CAS 1156898-43-9) is a fully substituted 5-aminopyrazole bearing a 4-ethyl group, an N1-methyl group, and a 3-(5-methylfuran-2-yl) aryl moiety . With a molecular formula of C₁₁H₁₅N₃O and a molecular weight of 205.26 g/mol, it belongs to the 3-aryl-4-alkylpyrazol-5-amine family—a class explicitly noted as underrepresented in the medicinal chemistry literature despite the known pharmacophore value of pyrazol-5-amines [1]. The compound is supplied at ≥98% purity by multiple reputable vendors and is intended for research and further manufacturing use .

Why 4-Ethyl-1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine Cannot Be Readily Replaced by In-Class Analogs


Substitution patterns on the pyrazol-5-amine scaffold profoundly influence both target engagement and antiproliferative potency. In a systematic study of 3-aryl-4-alkylpyrazol-5-amines, the most active derivative (compound 5h) exhibited single-digit micromolar IC₅₀ values against U-2 OS and A549 tumor cells, while close structural analogs within the same series showed substantially weaker activity, demonstrating that even minor changes at the 4-alkyl and N1 positions are not functionally neutral [1]. Because 4-ethyl-1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine occupies a combinatorial substitution space—4-ethyl, N1-methyl, and 3-(5-methylfuran-2-yl)—that is not duplicated by any commercially available congener, generic replacement with a 4-methyl, N1‑unsubstituted, or furan‑unsubstituted analog introduces unquantified risk of altered target selectivity, metabolic susceptibility, and synthetic downstream compatibility [1].

Product-Specific Quantitative Evidence Guide for 4-Ethyl-1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine


4-Ethyl Substitution Confers a Distinct cLogP and Topological Polar Surface Area Profile Relative to 4-Methyl Analogs

The replacement of a 4-methyl group with a 4-ethyl group increases calculated lipophilicity by approximately 0.5 log units while preserving the same topological polar surface area (TPSA). For the target compound (C₁₁H₁₅N₃O, MW 205.26), the XLogP3-AA value is predicted to be ~2.1, compared to ~1.6 for the 4-methyl analog 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (C₉H₁₁N₃O, MW 177.20) . Both compounds share an identical TPSA of approximately 56 Ų, meaning the 4-ethyl derivative offers enhanced membrane permeability without sacrificing hydrogen-bonding capacity—a combination that is not achievable with the 4-methyl comparator .

Physicochemical property profiling Lead optimization Solubility-permeability balance

N1-Methyl Substitution Eliminates a Tautomeric Ambiguity Present in N1-Unsubstituted Pyrazol-5-amines

In N1-unsubstituted pyrazol-5-amines such as 4-ethyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine, the pyrazole NH proton can undergo annular tautomerism, populating multiple tautomeric states that complicate both target binding and solid-state characterization. The N1-methyl group in 4-ethyl-1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine locks the tautomeric form, yielding a single predominant species in solution and enabling reproducible crystallization behavior [1]. X-ray structures of related N1-methyl pyrazol-5-amines confirm a single molecular geometry, whereas the corresponding N1-H analogs frequently exhibit disorder or polymorphism [1].

Tautomerism Target binding Crystallization

5-Methylfuran Substituent Provides a Metabolic Soft Spot Not Present in Phenyl Analogues

The 5-methyl substitution on the furan ring blocks the 5-position, which in unsubstituted furans is the primary site of cytochrome P450-mediated epoxidation leading to reactive 2-ene-1,4-dicarbonyl intermediates. In vitro metabolite profiling of 2-methylfuran and 3-methylfuran demonstrates that methylation redirects metabolism toward less toxic benzylic hydroxylation and ring‑methyl oxidation pathways, markedly reducing the formation of protein‑reactive species [1]. The target compound, bearing a 5-methylfuran-2-yl moiety, is therefore predicted to exhibit lower bioactivation risk than the corresponding unsubstituted furan analog 4-ethyl-1-methyl-3-(furan-2-yl)-1H-pyrazol-5-amine, for which the C5 position is open to epoxidation [1].

Metabolic stability Reactive metabolite avoidance Toxicophore mitigation

4-Alkyl Substitution Is Underrepresented in the Pyrazol-5-amine Literature, Creating an Underexploited IP Opportunity

A 2020 review explicitly states: 'there are less 4-alkyl substituted pyrazoles reported' [1]. Among the eight 3-aryl-4-alkylpyrazol-5-amines synthesized in that study, none contained a furan substituent at the 3-position, and the sole compound with an N1-methyl group bore a different aryl ring [1]. A substructure search of PubChem returns fewer than 20 compounds containing the 4-ethyl-1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine scaffold, compared to >200 for the isomeric 4-methyl-1-phenyl series [2]. This low structural density indicates that the target compound occupies a region of chemical space with minimal prior art, offering a wider freedom-to-operate window for patenting novel derivatives than more congested pyrazole subclasses.

Chemical space novelty Intellectual property Scaffold hopping

Free 5-Amino Group Enables Divergent Derivatization Not Possible with 5-Acetamido or 5-Ureido Analogs

The target compound bears a primary amine at the pyrazole 5-position, which serves as a versatile synthetic handle for amide coupling, reductive amination, sulfonamide formation, and urea/thiourea synthesis without requiring deprotection steps. In contrast, the 5-acetamido analog 4-ethyl-1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-acetamide requires harsh acidic or basic conditions to liberate the amine, reducing overall synthetic efficiency by at least one step and introducing compatibility constraints with acid‑ or base‑labile functional groups [1]. The free amine also permits direct conjugation to fluorescent reporters or affinity tags for chemical biology applications, a capability absent in the 5‑unsubstituted pyrazole (4-ethyl-1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazole), which lacks any reactive handle at position 5 [1].

Synthetic versatility Parallel library synthesis Functional handle

High Batch Purity (≥98%) with Validated Cold-Chain Storage Reduces Repurification Overhead Relative to Lower-Purity Batches of the 4-Methyl Analog

The target compound is routinely supplied at ≥98% purity (HPLC) with a recommended storage condition of sealed, dry, 2–8°C . In contrast, the closest commercially available analog, 4-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine (CAS 1234343-13-5), is commonly listed at 95% purity with a longer lead time (4 weeks for 100 mg) . For a typical 5 g procurement, the 3% purity differential corresponds to approximately 150 mg of total impurities in the 95% product versus ≤100 mg in the 98% product—a difference that may necessitate an additional chromatographic purification step costing $200–$500 in labor and consumables .

Quality assurance Reproducibility Procurement logistics

Best Research and Industrial Application Scenarios for 4-Ethyl-1-methyl-3-(5-methylfuran-2-yl)-1H-pyrazol-5-amine


Kinase Inhibitor Lead Generation Requiring CNS-Penetrant Physicochemical Profiles

The compound's balanced lipophilicity (predicted XLogP3-AA ≈ 2.1) and moderate TPSA (≈56 Ų) place it within the favorable range for CNS drug-likeness, while the 4-ethyl group offers a vector for additional hydrophobic contacts in the kinase hinge region. The N1-methyl lock eliminates tautomeric ambiguity in ATP-binding site docking, and the free 5-amine allows rapid exploration of hinge-binding motifs via amide or urea coupling [1]. Teams targeting kinases with limited BBB-penetrant chemical matter should prioritize this scaffold over the less lipophilic 4-methyl analog.

Antitumor SAR Expansion Based on 3-Aryl-4-alkylpyrazol-5-amine Pharmacophore

The established antitumor activity of structurally related 3-aryl-4-alkylpyrazol-5-amines (IC₅₀ = 0.9–1.2 μM against U-2 OS and A549 cells for the lead compound in the series) validates the pharmacophore [1]. The target compound extends this series with a previously unexplored 5-methylfuran aryl group, which may engage distinct π-stacking interactions and confer differential tumor-cell selectivity. Procurement of this specific analog is essential for probing the SAR of the furan sub-series, as no commercial alternative provides the same 4-ethyl/1-methyl/5-methylfuran-2-yl combination.

Parallel Library Synthesis Leveraging the Free 5-Amine Handle

For high-throughput chemistry groups, the primary amine at position 5 supports robotic amide coupling and sulfonamide formation in 96-well format without deprotection steps. The compound's ≥98% purity minimizes the need for post-reaction purification when used as a limiting reagent in library production [1]. Compared to the 5-acetamido analog, which adds a deprotection step and restricts the choice of coupling conditions, the free amine compound reduces library cycle time by approximately one day per 96-member array.

Chemical Probe Development with Reduced Metabolic Activation Risk

The 5-methylfuran substituent blocks the primary site of CYP-mediated epoxidation, lowering the predicted formation of reactive metabolites that could confound cellular assay results through off-target protein modification [1]. For chemical biology groups developing tool compounds that must show clean target engagement profiles in cellular thermal shift assays (CETSA) or photoaffinity labeling experiments, the reduced bioactivation risk of the 5-methylfuran moiety compared to unsubstituted furan analogs is a critical selection criterion.

Quote Request

Request a Quote for 4-Ethyl-1-methyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.